molecular formula C21H19ClN4O2 B2700587 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428372-23-9

2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2700587
CAS No.: 1428372-23-9
M. Wt: 394.86
InChI Key: JCZFHKCALQSOAY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

Synthetic Approaches and Structural Characterization

The synthesis of related pyrazole derivatives, such as pyrazolopyridines and pyrazolopyrimidines, involves multi-step reactions including cyclization and condensation processes. These compounds have been structurally characterized using techniques like X-ray crystallography, showcasing their potential for further derivatization and exploration in various scientific applications (Liu et al., 2017).

Biological Activity Studies

Antimicrobial and Anticancer Potential

Some pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities. For instance, novel pyrazole compounds have shown higher anticancer activity compared to reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez et al., 2016). Additionally, the synthesis of compounds with pyrazoline and pyridine moieties has been explored, with some compounds exhibiting promising anticancer and antimicrobial properties, suggesting their utility in combating various diseases (Katariya et al., 2021).

Molecular Docking and Computational Studies

Computational Insights into Biological Interactions

Molecular docking studies have been employed to predict the interaction of pyrazole derivatives with biological targets. Such computational analyses help in understanding the binding affinities and mechanism of action of these compounds, paving the way for their optimization as bioactive molecules (Flefel et al., 2018).

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13-11-23-18(14(2)20(13)28-3)12-25-8-9-26-19(21(25)27)10-17(24-26)15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZFHKCALQSOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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